molecular formula C13H18N2O B14088838 (R)-1-Benzyl-3-methyl-1,4-diazepan-2-one

(R)-1-Benzyl-3-methyl-1,4-diazepan-2-one

Cat. No.: B14088838
M. Wt: 218.29 g/mol
InChI Key: BFFGXWRCCQJVKW-UHFFFAOYSA-N
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Description

®-1-Benzyl-3-methyl-1,4-diazepan-2-one is a chiral compound belonging to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. The ®-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can influence its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Benzyl-3-methyl-1,4-diazepan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and methylamine.

    Cyclization: The key step involves the cyclization of these amines with a suitable carbonyl compound, often under acidic or basic conditions, to form the diazepane ring.

    Chirality Introduction:

Industrial Production Methods: In an industrial setting, the production of ®-1-Benzyl-3-methyl-1,4-diazepan-2-one may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

    Purification: Implementing purification techniques like crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: ®-1-Benzyl-3-methyl-1,4-diazepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or amines under appropriate conditions.

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen atoms or additional hydrogen atoms.

    Substitution Products: Substituted diazepanes with various functional groups attached to the nitrogen atoms.

Scientific Research Applications

®-1-Benzyl-3-methyl-1,4-diazepan-2-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-Benzyl-3-methyl-1,4-diazepan-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: The binding of the compound to its targets can modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

    1-Benzyl-3-methyl-1,4-diazepan-2-one: The non-chiral version of the compound.

    1-Benzyl-3-methyl-1,4-diazepan-2-thione: A sulfur analog with different chemical properties.

    1-Benzyl-3-methyl-1,4-diazepan-2-ol: An alcohol derivative with distinct reactivity.

Uniqueness: ®-1-Benzyl-3-methyl-1,4-diazepan-2-one is unique due to its chiral nature, which can result in specific interactions with biological targets and distinct pharmacological properties compared to its non-chiral or other analogs.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-benzyl-3-methyl-1,4-diazepan-2-one

InChI

InChI=1S/C13H18N2O/c1-11-13(16)15(9-5-8-14-11)10-12-6-3-2-4-7-12/h2-4,6-7,11,14H,5,8-10H2,1H3

InChI Key

BFFGXWRCCQJVKW-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(CCCN1)CC2=CC=CC=C2

Origin of Product

United States

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